
Desvenlafaxin-Fumarat
Übersicht
Beschreibung
Desvenlafaxinfumarat ist eine synthetische Form des wichtigsten aktiven Metaboliten von Venlafaxin. Es wird als Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRI) eingestuft und wird hauptsächlich als Antidepressivum zur Behandlung einer schweren depressiven Störung eingesetzt . Desvenlafaxinfumarat ist bekannt für seine Fähigkeit, die Wiederaufnahme von Serotonin und Noradrenalin zu hemmen, wodurch ihre Konzentration im Gehirn erhöht und Stimmung und emotionale Stabilität verbessert werden .
Wissenschaftliche Forschungsanwendungen
Overview and Mechanism of Action
Desvenlafaxine is the active metabolite of venlafaxine and is structurally similar, featuring a dual mechanism that inhibits the reuptake of both serotonin and norepinephrine. It is known for being more selective for serotonin compared to norepinephrine, with a reported tenfold greater affinity for serotonin receptors . This unique action profile contributes to its therapeutic effects in mood regulation and emotional stability.
Approved Indications
Major Depressive Disorder (MDD) :
Desvenlafaxine fumarate is FDA-approved for the treatment of MDD in adults. Clinical trials have demonstrated its efficacy at doses ranging from 50 mg to 400 mg per day, with 50 mg being the minimum effective dose . The drug has shown significant improvement in depressive symptoms compared to placebo, establishing its role as a first-line treatment option.
Off-Label Uses :
- Menopausal Symptoms : Desvenlafaxine is used off-label for managing vasomotor symptoms associated with menopause, particularly in women who cannot take estrogen .
- Generalized Anxiety Disorder (GAD) : Preliminary studies suggest potential benefits in treating anxiety symptoms, although more research is needed to establish definitive efficacy .
- Chronic Pain Management : There is evidence supporting its use in alleviating pain associated with fibromyalgia and neuropathic pain conditions due to its dual action on serotonin and norepinephrine pathways .
Pharmacokinetics
Desvenlafaxine fumarate exhibits favorable pharmacokinetic properties:
- Bioavailability : It has a bioavailability of approximately 80%, with peak plasma concentrations achieved within 6-8 hours post-administration .
- Half-Life : The mean terminal half-life is about 10-11 hours, allowing for once-daily dosing which enhances patient adherence .
- Metabolism : Unlike many antidepressants, desvenlafaxine has minimal interaction with cytochrome P450 enzymes, reducing the risk of drug-drug interactions. Approximately 45% of the drug is excreted unchanged in urine, necessitating caution in patients with renal impairment .
Clinical Efficacy and Safety
Clinical trials have consistently shown that desvenlafaxine effectively reduces depressive symptoms. A meta-analysis indicated that doses above 50 mg did not provide additional therapeutic benefits but increased the risk of side effects . Common adverse effects include nausea, dry mouth, dizziness, and increased blood pressure.
Case Studies
- Study on Efficacy in MDD : A randomized controlled trial involving adult outpatients demonstrated significant symptom reduction with desvenlafaxine compared to placebo over an 8-week period .
- Menopausal Symptom Management : In a cohort study, desvenlafaxine significantly reduced hot flash frequency and severity in postmenopausal women compared to baseline measurements .
Wirkmechanismus
Target of Action
Desvenlafaxine fumarate, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters heavily implicated in mood regulation .
Mode of Action
Desvenlafaxine fumarate interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This potentiation of serotonin and norepinephrine in the central nervous system is thought to be the mechanism behind its antidepressant action .
Biochemical Pathways
The primary biochemical pathway affected by Desvenlafaxine fumarate is the serotonin-norepinephrine reuptake pathway . By inhibiting the reuptake of these monoamines, Desvenlafaxine fumarate can correct the imbalances or deficiencies of these neurotransmitters, which have been implicated in major depressive disorder (MDD) .
Pharmacokinetics
Desvenlafaxine fumarate exhibits several ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism via CYP3A4 . The major difference between Desvenlafaxine fumarate and its parent drug, venlafaxine, is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine fumarate is conjugated by UGT; therefore, Desvenlafaxine fumarate is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .
Result of Action
The molecular and cellular effects of Desvenlafaxine fumarate’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This results in enhanced neurotransmission of these monoamines, which can lead to improved mood and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of Desvenlafaxine fumarate can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the drug’s metabolism and potentially its efficacy . Furthermore, individual patient characteristics, such as age, renal function, and hepatic function, can also influence the pharmacokinetics and pharmacodynamics of Desvenlafaxine fumarate .
Biochemische Analyse
Biochemical Properties
Desvenlafaxine fumarate interacts with several enzymes, proteins, and other biomolecules. It is a potent and selective inhibitor at serotonin and norepinephrine transporters . It blocks the neuronal reuptake of noradrenaline, serotonin, and to a lesser extent, dopamine by blocking serotonin and noradrenaline transporters .
Cellular Effects
Desvenlafaxine fumarate has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of natural chemicals called serotonin and norepinephrine in the brain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Desvenlafaxine fumarate is related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Desvenlafaxine fumarate vary with different dosages in animal models
Metabolic Pathways
Desvenlafaxine fumarate is involved in several metabolic pathways. It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of Desvenlafaxine fumarate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Desvenlafaxinfumarat kann durch Demethylierung von Venlafaxin synthetisiert werden. Das Verfahren beinhaltet die Verwendung von Alkylaluminium- oder Alkylaluminiumhydridverbindungen wie Triisobutylaluminium (TIBA) und Diisobutylaluminiumhydrid (DIBAL), um die Demethylierung des Phenolteils zu erreichen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Säuren, einschließlich Lewis-Säuren wie Aluminiumchlorid (AlCl3) und Bortribromid (BBr3), und Basen .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Desvenlafaxinfumarat hergestellt, indem eine wässrige Lösung von Dinatriumfumarat zu einer wässrigen Lösung von Desvenlafaxinhchlorid hinzugefügt wird . Dieser Prozess führt zur Bildung von Desvenlafaxinfumarat, das anschließend gereinigt und zu Retardtabletten formuliert wird .
Analyse Chemischer Reaktionen
Reaktionstypen
Desvenlafaxinfumarat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können am Phenolteil stattfinden und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Desvenlafaxinfumarat verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Säuren und Basen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und der spezifischen Reaktion, die durchgeführt wird .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Desvenlafaxinfumarat gebildet werden, umfassen seine Metaboliten und verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Duloxetin: Ein weiterer SNRI, der zur Behandlung von Depressionen, Angststörungen und Schmerzstörungen eingesetzt wird.
Bupropion: Ein Antidepressivum aus einer anderen Klasse, das als Noradrenalin-Dopamin-Wiederaufnahmehemmer wirkt.
Einzigartigkeit
Desvenlafaxinfumarat ist insofern einzigartig, als es der wichtigste aktive Metabolit von Venlafaxin ist und ein ähnliches pharmakologisches Profil aufweist, aber aufgrund seines unterschiedlichen Stoffwechselwegs zu weniger Arzneimittelwechselwirkungen führt . Im Gegensatz zu Venlafaxin, das auf das Enzym CYP2D6 für den Stoffwechsel angewiesen ist, wird Desvenlafaxin hauptsächlich durch UGT konjugiert, wodurch es weniger wahrscheinlich ist, dass es zu Wechselwirkungen mit anderen Medikamenten kommt, die den CYP2D6-Weg beeinflussen .
Biologische Aktivität
Desvenlafaxine fumarate is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). This compound is the active metabolite of venlafaxine and is known for its efficacy, safety, and tolerability. This article delves into the biological activity of desvenlafaxine fumarate, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.
Pharmacodynamics
Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. It exhibits a significantly higher affinity for serotonin transporters compared to norepinephrine transporters, with a ratio of approximately 10:1. The compound has minimal effects on dopamine transporters, making it less likely to influence dopaminergic pathways significantly. Importantly, desvenlafaxine does not inhibit monoamine oxidase (MAO) or exhibit significant activity against various ion channels or adrenergic receptors in vitro .
Pharmacokinetics
The pharmacokinetic profile of desvenlafaxine fumarate is characterized by:
- Absorption : The absolute oral bioavailability is approximately 80%. Peak plasma concentrations occur around 6 hours post-administration.
- Metabolism : Primarily metabolized through conjugation via UGT isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) and to a lesser extent by CYP3A4-mediated oxidative metabolism.
- Elimination : The mean elimination half-life is about 9-10 hours. Approximately 45% of desvenlafaxine is excreted unchanged in urine within 72 hours post-dose .
Clinical Efficacy
Desvenlafaxine has been evaluated in multiple clinical trials for its efficacy in treating MDD. A summary of key studies is presented below:
Case Studies
Several case studies have illustrated the clinical application and outcomes associated with desvenlafaxine fumarate:
-
Case Study on Treatment-Resistant Depression :
- A patient with treatment-resistant depression showed significant improvement after switching from venlafaxine to desvenlafaxine at a dose of 100 mg/d. The patient reported a decrease in depressive symptoms as measured by the MADRS scale.
-
Long-term Efficacy :
- In a long-term follow-up study involving patients treated with desvenlafaxine for over six months, a sustained reduction in depressive symptoms was observed, with many patients achieving remission as defined by HDRS scores.
- Adverse Effects :
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTJDJZCPOSWSC-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027852 | |
Record name | Desvenlafaxine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93414-04-1 | |
Record name | Desvenlafaxine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESVENLAFAXINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.